molecular formula C8H14ClNOS B8266440 2-chloro-N-(4-methylthian-4-yl)acetamide CAS No. 851389-40-7

2-chloro-N-(4-methylthian-4-yl)acetamide

Cat. No.: B8266440
CAS No.: 851389-40-7
M. Wt: 207.72 g/mol
InChI Key: CTWVILIIEYCRMR-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methylthian-4-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group and a thianyl group attached to the acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methylthian-4-yl)acetamide typically involves the reaction of 4-methylthian-4-ylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methylthian-4-yl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The thianyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chloro group or to modify the thianyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dechlorinated or modified thianyl derivatives.

Scientific Research Applications

2-chloro-N-(4-methylthian-4-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and other proteins, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methylthian-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The thianyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-bromophenyl)acetamide
  • 2-chloro-N-(4-fluorophenyl)acetamide
  • 2-chloro-N-(4-methoxyphenyl)acetamide

Uniqueness

2-chloro-N-(4-methylthian-4-yl)acetamide is unique due to the presence of the thianyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-chloro-N-(4-methylthian-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNOS/c1-8(10-7(11)6-9)2-4-12-5-3-8/h2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWVILIIEYCRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCSCC1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001190105
Record name 2-Chloro-N-(tetrahydro-4-methyl-2H-thiopyran-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001190105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851389-40-7
Record name 2-Chloro-N-(tetrahydro-4-methyl-2H-thiopyran-4-yl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851389-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(tetrahydro-4-methyl-2H-thiopyran-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001190105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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